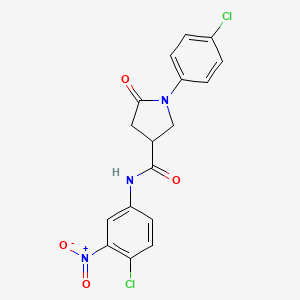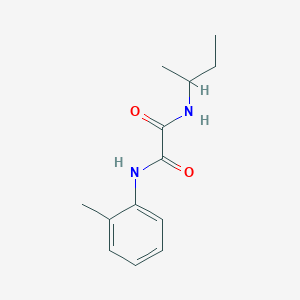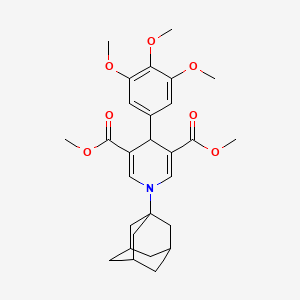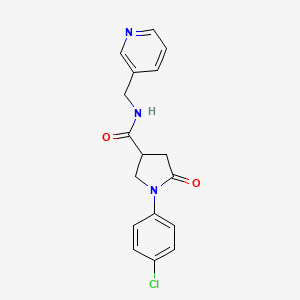
5-bromo-N-(2,2,6,6-tetramethyl-4-piperidinyl)nicotinamide hydrochloride
Beschreibung
Nicotinamide derivatives are of significant interest due to their wide range of biological activities and applications in fields such as medicinal chemistry and agriculture. They are studied for their potential as bioactive molecules, including roles as herbicides, pesticides, and pharmaceutical agents.
Synthesis Analysis
Research has explored various synthetic pathways to create nicotinamide derivatives with enhanced biological activity. For example, the synthesis of "N-(4-bromophenyl)-5,6-dichloronicotinamide" and "6-chloro-5-fluoro-N-(3-pyridyl)nicotinamide" involves crystallization and intermolecular hydrogen bonding, indicating the importance of precise conditions for achieving desired molecular structures (Jethmalani et al., 1996).
Molecular Structure Analysis
Molecular structure plays a crucial role in the biological activity of nicotinamide derivatives. Studies have characterized these compounds using techniques such as FT-IR and 1H NMR to determine their structural configurations and the impact on their chemical behavior (Chen Qi-fan, 2010).
Chemical Reactions and Properties
Nicotinamide derivatives engage in various chemical reactions, contributing to their diverse applications. For instance, the condensation of nicotinoyl azide with 4-amino-2,2,6,6-tetramethylpiperidine 1-oxyl results in spin-labeled analogs of nicotinamide, showcasing the versatility of these compounds in chemical synthesis (Lifshits et al., 1976).
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular configurations. These properties are essential for determining the compound's suitability for specific applications, including pharmaceutical formulations and agricultural chemicals.
Chemical Properties Analysis
The chemical behavior of nicotinamide derivatives, including their reactivity, stability, and interactions with biological targets, is a key area of study. Their potential as herbicidal, pesticidal, or fungicidal agents is highlighted by their structural diversity and reactivity (Jethmalani et al., 1996).
Eigenschaften
IUPAC Name |
5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O.ClH/c1-14(2)6-12(7-15(3,4)19-14)18-13(20)10-5-11(16)9-17-8-10;/h5,8-9,12,19H,6-7H2,1-4H3,(H,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZIZGDAOKYWDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CN=C2)Br)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(acetylamino)phenyl]-1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4013166.png)
![4-(1,3-benzodioxol-5-yl)-3-(2-methylphenoxy)-1-[3-(trifluoromethyl)phenyl]-2-azetidinone](/img/structure/B4013171.png)
![1-(4-ethoxyphenyl)-3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-2,5-pyrrolidinedione](/img/structure/B4013174.png)
![1-(4-fluorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4013185.png)


![1-(4-methoxyphenyl)-3-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B4013218.png)


![3-[(2,4-dimethylphenyl)amino]-2-oxo-3-indolinecarbonitrile](/img/structure/B4013233.png)
![N-[4-(acetylamino)phenyl]-2-amino-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B4013240.png)
